Cas no 2228621-53-0 (3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid)

3-Amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid is a fluorinated pyridine derivative with a propanoic acid backbone, serving as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the 5-chloro-2-fluoropyridin-3-yl moiety and amino acid functionality, make it valuable for designing bioactive compounds. The presence of both chloro and fluoro substituents enhances its reactivity and potential for further functionalization. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors or antimicrobial agents due to its ability to modulate electronic and steric properties. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid structure
2228621-53-0 structure
商品名:3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid
CAS番号:2228621-53-0
MF:C8H8ClFN2O2
メガワット:218.612724304199
CID:6249902
PubChem ID:165975023

3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid
    • 2228621-53-0
    • EN300-1977021
    • インチ: 1S/C8H8ClFN2O2/c9-4-1-5(7(10)12-3-4)6(2-11)8(13)14/h1,3,6H,2,11H2,(H,13,14)
    • InChIKey: HRUUFMAEJBZXDP-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C(C(=C1)C(C(=O)O)CN)F

計算された属性

  • せいみつぶんしりょう: 218.0258334g/mol
  • どういたいしつりょう: 218.0258334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.8
  • トポロジー分子極性表面積: 76.2Ų

3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1977021-1.0g
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid
2228621-53-0
1g
$1299.0 2023-05-23
Enamine
EN300-1977021-0.25g
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid
2228621-53-0
0.25g
$1196.0 2023-09-16
Enamine
EN300-1977021-5g
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid
2228621-53-0
5g
$3770.0 2023-09-16
Enamine
EN300-1977021-10.0g
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid
2228621-53-0
10g
$5590.0 2023-05-23
Enamine
EN300-1977021-5.0g
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid
2228621-53-0
5g
$3770.0 2023-05-23
Enamine
EN300-1977021-0.1g
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid
2228621-53-0
0.1g
$1144.0 2023-09-16
Enamine
EN300-1977021-1g
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid
2228621-53-0
1g
$1299.0 2023-09-16
Enamine
EN300-1977021-0.5g
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid
2228621-53-0
0.5g
$1247.0 2023-09-16
Enamine
EN300-1977021-0.05g
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid
2228621-53-0
0.05g
$1091.0 2023-09-16
Enamine
EN300-1977021-2.5g
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid
2228621-53-0
2.5g
$2548.0 2023-09-16

3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid 関連文献

3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acidに関する追加情報

Introduction to 3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid (CAS No. 2228621-53-0)

3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228621-53-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for drug discovery and development. The unique structural features of this molecule, particularly its amino and carboxylic acid functional groups, as well as the presence of a chloro and fluoro-substituted pyridine ring, contribute to its potential utility in designing novel therapeutic agents.

Thepyridine moiety is a common pharmacophore in many bioactive molecules, and modifications at the 5-position with achloro group and at the 2-position with afluoro group can significantly influence the electronic properties and binding affinity of the compound. Such structural motifs are frequently explored in medicinal chemistry due to their ability to modulate receptor interactions and metabolic stability. Thepropanoic acid side chain provides an additional handle for further derivatization, allowing chemists to fine-tune the pharmacokinetic properties of the lead compounds.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid structure has been investigated for its potential applications in oncology, neurology, and inflammatory diseases. For instance, studies have demonstrated that derivatives of this compound can interact with specific enzymes or receptors involved in these conditions. Theamino group at the 3-position serves as a nucleophilic site for covalent bond formation, which can enhance drug-target interactions, while the carboxylic acid group can be used for salt formation or further functionalization.

The5-chloro-2-fluoropyridine core is particularly interesting because it combines two halogen atoms that are known to improve oral bioavailability and binding affinity. Halogen atoms can act as hydrogen bond donors or acceptors, thereby increasing the solubility and metabolic stability of drug candidates. Additionally, thefluoro substituent is notorious for its ability to modulate pharmacological properties, often enhancing binding affinity and selectivity. These features make3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acidCAS No. 2228621-53-0 an attractive starting point for medicinal chemists seeking to develop next-generation therapeutics.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as halogenation and amination. Advanced techniques like transition-metal-catalyzed cross-coupling reactions have also been employed to introduce the pyridine moiety efficiently. The successful synthesis of this compound underscores the growing importance of high-throughput screening and combinatorial chemistry in accelerating drug discovery pipelines.

In terms of biological activity, preliminary studies on3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acidCAS No. 2228621-53-0 have revealed promising results in vitro. For example, it has shown inhibitory effects on certain kinases that are overexpressed in cancer cells, suggesting its potential as an anticancer agent. Furthermore, its interaction with inflammatory pathways has been explored, indicating possible applications in managing autoimmune diseases. These findings highlight the need for further investigation into its mechanism of action and therapeutic potential.

The pharmaceutical industry is increasingly leveraging computational methods to predict the biological activity of novel compounds before conducting costly wet-lab experiments. Molecular docking simulations have been particularly useful in understanding how3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acidCAS No. 2228621-53-0 interacts with target proteins. These simulations can provide insights into binding affinities, enzyme inhibition constants, and potential side effects, thereby guiding medicinal chemists in optimizing lead structures.

The development of new drugs is not only dependent on chemical innovation but also on understanding how these compounds are processed within living systems. Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles of3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acidCAS No. 2228621-53-0. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy play a crucial role in characterizing metabolites and degradation pathways.

In conclusion,3-amino-2-(5-chloro-2-fluoropyridinyl)-propanonic acid CAS NO: 2228621 - 53 - 0 presents a compelling opportunity for therapeutic development due to its unique structural features and demonstrated biological activity. As research continues to uncover new applications for this compound, it is likely that it will play an important role in future drug discovery efforts across multiple therapeutic areas.

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